molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No. B045858
CAS RN: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of 5-phenyloxazole (0.192 g) in 2:1 tetrahydrofuran/diethyl ether (7 mL) was cooled to −78° C., and treated with n-butyl lithium (0.582 mL) dropwise under Argon. The mixture was stirred for 30 minutes at −78° C., at this time a solution of N-methyl-N-(pyridin-2-yl) formamide (0.270 g) in tetrahydrofuran (2.6 mL) was added dropwise to the solution. After stirring at −78° C. for 30 minutes, the mixture was allowed to warm up to room temperature and stirring continued overnight. The mixture was quenched by the addition of water and extracted with ethyl acetate. The combined extracts were washed with 10% hydrochloric acid, saturated aqueous solution of sodium bicarbonate and brine, dried and concentrated in vacuo and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to provide the title compound (0.016 g) with the following physical data.
Quantity
0.192 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran diethyl ether
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.582 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][CH:10]=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:12]1CCC[CH2:13]1.C(OCC)C.C([Li])CCC.CN(C1C=CC=CN=1)C=O>O1CCCC1>[C:1]1([C:7]2[O:11][C:10]([CH:13]=[O:12])=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.192 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=CO1
Name
tetrahydrofuran diethyl ether
Quantity
7 mL
Type
reactant
Smiles
O1CCCC1.C(C)OCC
Step Two
Name
Quantity
0.582 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
CN(C=O)C1=NC=CC=C1
Name
Quantity
2.6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirring continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with 10% hydrochloric acid, saturated aqueous solution of sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (10-50% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.016 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.